![molecular formula C18H19ClN4O B2766337 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea CAS No. 1797588-08-9](/img/structure/B2766337.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea is a compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, PPU, and has been the subject of numerous studies in recent years. In
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties
A study by Shkir et al. (2018) highlighted the significant electronic and optical properties of a chalcone derivative, closely related to the chemical compound of interest. This research utilized computational methods to assess the electro-optic properties, revealing a notable HOMO-LUMO gap and electrostatic potential maps. The potential applications in nonlinear optics were confirmed by harmonic generation studies, suggesting its utility in optoelectronic device fabrications (Shkir et al., 2018).
Corrosion Inhibition
Research conducted by Jeeva et al. (2015) explored the effectiveness of urea-derived Mannich bases as corrosion inhibitors. This study synthesized cost-effective Mannich bases and examined their corrosion inhibition capabilities for mild steel surfaces in hydrochloric acid solutions. The findings indicate that these compounds can significantly inhibit corrosion, with efficiency increasing alongside inhibitor concentration (Jeeva et al., 2015).
Molecular Structure and Interaction
A study by Corbin et al. (2001) delved into the synthesis and conformational studies of heterocyclic ureas. This research provided insights into how these compounds unfold to form multiply hydrogen-bonded complexes, highlighting their potential as building blocks for self-assembly in molecular sensing applications (Corbin et al., 2001).
Nonlinear Optical Properties
An interesting study on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a compound related to the query, by Menezes et al. (2014), discussed the synthesis, crystal growth, and characterization of a novel organic nonlinear optical single crystal. The research underscored the crystal's high second harmonic generation efficiency, which is significantly higher than urea, showcasing its promise for nonlinear optical (NLO) device applications (Menezes et al., 2014).
Supramolecular Chemistry
Kwiatkowski et al. (2019) investigated the conformational equilibrium and tautomerism in ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine. This study revealed that the studied compounds associate by triple hydrogen bonding, demonstrating a unique tautomerism controlled by conformational state. Such findings open new possibilities in molecular sensing based on kinetic trapping effects (Kwiatkowski et al., 2019).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-16-6-4-14(5-7-16)13-22-18(24)21-10-2-11-23-12-8-15-3-1-9-20-17(15)23/h1,3-9,12H,2,10-11,13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYSKXZUSPYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

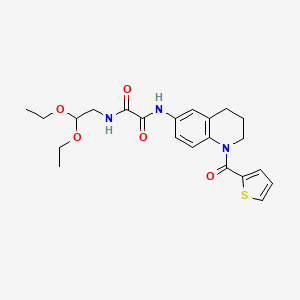
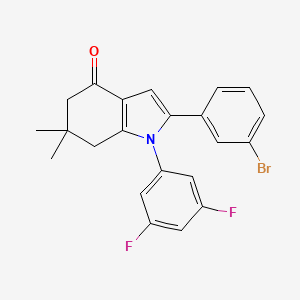
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
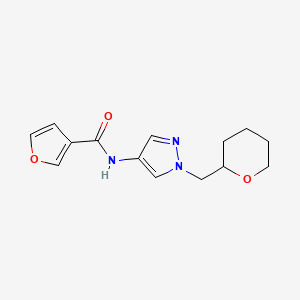
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)
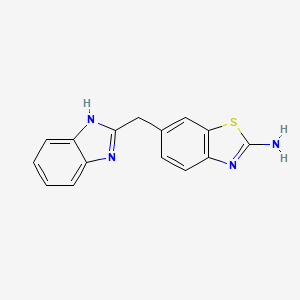
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)
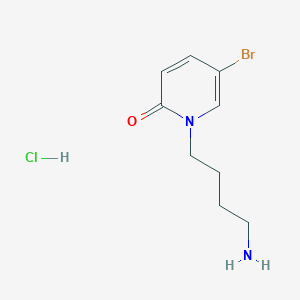
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)